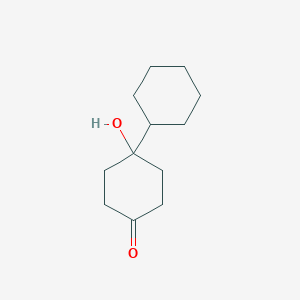

4-Cyclohexyl-4-hydroxycyclohexanone

Description

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

4-cyclohexyl-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h10,14H,1-9H2 |

InChI Key |

AWEPRQGRKRQWGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CCC(=O)CC2)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Cyclohexyl-4-hydroxycyclohexanone serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions enables the production of complex molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Products Formed | Reagents Used |

|---|---|---|

| Oxidation | 4-Oxocyclohexanone | Potassium permanganate |

| Reduction | Cyclohexanol | Lithium aluminum hydride |

| Substitution | Various derivatives | Thionyl chloride, phosphorus tribromide |

Pharmaceutical Development

The compound's structural features allow it to act as a precursor for bioactive molecules. It has been investigated for its potential use in developing pharmaceuticals targeting various biological pathways. For instance, studies have shown that derivatives of 4-cyclohexyl-4-hydroxycyclohexanone exhibit activity against certain cancer cell lines, indicating its promise in oncology research .

Material Science

In materials science, 4-cyclohexyl-4-hydroxycyclohexanone is utilized in the production of polymers and resins. Its hydroxyl group contributes to the polymerization process, enhancing the mechanical properties of the resulting materials. This application is particularly relevant in creating high-performance thermosetting resins used in coatings and adhesives .

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing fluorine-substituted derivatives of cyclofenil using 4-cyclohexyl-4-hydroxycyclohexanone as an intermediate. The research demonstrated that specific substitutions at the C3 or C4 positions significantly influenced binding affinity to estrogen receptors, suggesting potential applications in imaging and therapeutic agents for breast cancer .

Case Study 2: Polymer Development

Research conducted on the use of 4-cyclohexyl-4-hydroxycyclohexanone in creating liquid crystalline polyesters revealed that incorporating this compound improved thermal stability and mechanical strength. The study highlighted its role as a monomer that enhances the properties of liquid crystalline materials used in display technologies .

Chemical Reactions Analysis

Hydrogenation of Substituted Phenols

The synthesis of cyclohexanones often involves catalytic hydrogenation of aromatic precursors. For example, 4-hydroxy-cyclohexanone is prepared by hydrogenating hydroquinone (benzene-1,4-diol) using Pd/C catalysts under high pressure (10 bar) in diethylene glycol dimethyl ether . While this specific method targets unsubstituted hydroxycyclohexanones, analogous approaches may apply to 4-cyclohexyl-4-hydroxycyclohexanone by using substituted phenol precursors (e.g., phenols with cyclohexyl groups).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5% Pd) |

| Solvent | Diethylene glycol dimethyl ether |

| Temperature | 160°C |

| Pressure | 10 bar |

| Yield | ~65% (pure product after distillation) |

Grignard Reagent Reactions

Related cyclohexanone derivatives (e.g., 4-(4-chlorophenyl)-4-hydroxycyclohexanone) are synthesized using Grignard reagents. For instance, 1,4-cyclohexanedione monoethyleneketal reacts with organometallic reagents to form substituted hydroxycyclohexanones . This suggests that 4-cyclohexyl-4-hydroxycyclohexanone could be synthesized via similar organometallic coupling, though specific methods for this compound are not explicitly documented.

Dehydration Reactions

Hydroxycyclohexanones like 4-hydroxy-cyclohexanone undergo dehydration under acidic conditions (e.g., Zn/Hg/HCl/heat) to form cycloalkenes . While not directly studied for 4-cyclohexyl-4-hydroxycyclohexanone , analogous behavior is expected:

-

Mechanism : Acid-catalyzed elimination of water, forming a cyclohexenone derivative.

-

Example : Reaction with Zn-Hg/HCl/heat leads to loss of water and formation of a conjugated cycloalkene .

Potential Product :

Hydroxyl Group Functionalization

The hydroxyl group (-OH) in the compound can undergo protection/deprotection or substitution reactions:

-

Protection : Use of chloromethyl methyl ether (MOM-Cl) to form a methoxymethyl ether derivative, as seen in related compounds .

-

Acetylation : Potential acetylation to generate acetyl derivatives, though specific data for this compound is lacking.

NMR Spectroscopy

-

¹H NMR : Used to confirm structural integrity, e.g., in related compounds like 4-(4-bromophenyl)-4-hydroxycyclohexanone .

-

Example Peaks :

-

δ 1.74–1.96 ppm : Broad singlet for hydroxyl proton.

-

δ 2.11–2.40 ppm : Multiplets for cyclohexane ring protons.

-

Gas Chromatography (GC)

Used to assess purity and selectivity in hydrogenation reactions .

Comparative Analysis of Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Cyclohexyl-4-hydroxycyclohexanone with structurally related cyclohexanone derivatives:

*Calculated data based on structural analogs.

Reactivity and Functional Group Analysis

- Ketone Reactivity: The ketone group in these compounds participates in nucleophilic additions (e.g., Grignard reactions) and reductions to form alcohols or amines. For example, 4-hydroxy-4-methylcyclohexanone is used to synthesize amino alcohols .

- Hydroxyl Group: The -OH group enables esterification, etherification, or oxidation. In 4-(4-hydroxyphenyl)cyclohexanone, the hydroxyl facilitates oximation reactions to form oximes, as seen in estrogen receptor-binding studies .

- Methyl Group: Reduces steric hindrance compared to cyclohexyl, favoring faster reaction kinetics. Chlorophenyl Group: Introduces electronegativity and aromaticity, influencing electronic interactions in biological systems .

Research Trends and Gaps

- Synthetic Routes: While 4-hydroxycyclohexanone derivatives are often synthesized via ketone protection/deprotection or Friedel-Crafts alkylation, the steric demands of the cyclohexyl group in 4-Cyclohexyl-4-hydroxycyclohexanone may necessitate tailored catalytic methods.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-Cyclohexyl-4-hydroxycyclohexanone, and how can AI-driven retrosynthesis tools optimize these pathways?

- Methodological Answer : AI-powered synthesis planning (e.g., using Template_relevance models like Pistachio, Reaxys) can predict feasible one-step routes by analyzing precursor compatibility and reaction plausibility . For example, hydroxyl group oxidation or carbonyl reduction pathways may be prioritized based on analogous cyclohexanone derivatives. Retrosynthesis tools minimize trial-and-error by scoring precursors for steric compatibility and thermodynamic favorability.

Q. How do the hydroxyl and cyclohexyl groups in 4-Cyclohexyl-4-hydroxycyclohexanone influence its reactivity in substitution or oxidation reactions?

- Methodological Answer : The hydroxyl group is prone to nucleophilic substitution (e.g., tosylation or acetylation) under acidic conditions, while the cyclohexyl substituent introduces steric hindrance, requiring careful solvent selection (e.g., polar aprotic solvents like DMF). Oxidation of the hydroxyl group to a ketone may require catalysts like Jones reagent, but competing side reactions (e.g., over-oxidation) must be monitored via TLC or HPLC .

Q. What are the stability considerations for 4-Cyclohexyl-4-hydroxycyclohexanone under varying storage and experimental conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades in the presence of strong acids/bases or oxidizing agents. Storage recommendations include airtight containers in cool, dark environments (<25°C) to prevent hydrolysis or photodegradation. Decomposition under high temperatures (>150°C) may release toxic fumes (e.g., CO), necessitating fume hood use during reflux reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of 4-Cyclohexyl-4-hydroxycyclohexanone?

- Methodological Answer : Kinetic control via low-temperature reactions (0–5°C) and slow reagent addition reduces undesired dimerization. For example, selective tosylation of the hydroxyl group requires stoichiometric control (1:1 molar ratio with TsCl) and base (pyridine) to neutralize HCl byproducts. Reaction progress should be tracked using in situ FTIR or NMR to identify intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.